Bromo-PEG6-bromide
Overview
Description
Bromo-PEG6-bromide is a polyethylene glycol (PEG) derivative containing two bromide groups. The bromide groups serve as excellent leaving groups for nucleophilic substitution reactions. The hydrophilic PEG spacer enhances solubility in aqueous media, making it a versatile reagent in various chemical and biological applications .
Mechanism of Action
Target of Action
Bromo-PEG6-bromide is a PEG linker containing two bromide groups . The primary targets of this compound are proteins that undergo nucleophilic substitution reactions . The bromide (Br) groups in the compound serve as very good leaving groups for these reactions .
Mode of Action
The mode of action of this compound involves its interaction with its targets through nucleophilic substitution reactions . The bromide groups in the compound leave, allowing the compound to form bonds with its protein targets .
Biochemical Pathways
This compound is used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein . Therefore, the biochemical pathways affected by this compound are those involving the ubiquitin-proteasome system .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its PEG spacer. The hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can enhance its bioavailability.
Result of Action
The result of the action of this compound is the selective degradation of target proteins . By forming PROTACs, this compound enables the recruitment of E3 ubiquitin ligases to specific proteins, leading to their ubiquitination and subsequent degradation .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, its solubility and stability can be affected by the pH and temperature of the solution . .
Biochemical Analysis
Biochemical Properties
Bromo-PEG6-bromide plays a significant role in biochemical reactions, primarily through its ability to participate in nucleophilic substitution reactions. The bromide groups serve as excellent leaving groups, facilitating the formation of covalent bonds with nucleophilic reagents such as thiols. This property makes this compound an essential tool for bioconjugation and PEGylation processes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By modifying proteins and peptides, it can alter their interactions with other biomolecules, thereby affecting cellular functions. For example, PEGylation of proteins can enhance their stability and reduce their immunogenicity, leading to improved therapeutic efficacy .
In cellular signaling pathways, this compound-modified proteins can exhibit altered binding affinities and specificities, which can impact downstream signaling events. Additionally, the modification of proteins involved in gene expression can lead to changes in transcriptional and translational activities, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic groups on biomolecules. This interaction is facilitated by the bromide groups, which act as leaving groups in nucleophilic substitution reactions. The resulting covalent bonds can modify the structure and function of the target biomolecules, leading to changes in their biochemical properties and activities .
For example, the PEGylation of proteins using this compound can result in increased molecular weight and altered surface properties, which can enhance the stability and solubility of the modified proteins. Additionally, the modification of enzymes can lead to changes in their catalytic activities, either by inhibiting or enhancing their functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but its reactivity can decrease over time if not stored properly. Long-term studies have shown that this compound can maintain its activity for extended periods when stored at low temperatures, such as -20°C .
In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed to include sustained modifications of target proteins and peptides. These modifications can lead to prolonged changes in cellular activities, such as altered signaling pathways and gene expression profiles .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage administered. At lower doses, the compound can effectively modify target proteins and peptides without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and immunogenic responses .
Threshold effects have been noted in studies where the efficacy of this compound in modifying target biomolecules reaches a plateau at certain dosages. Beyond this threshold, increasing the dosage does not result in further enhancements in activity but may instead lead to toxic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role in modifying proteins and peptides. The compound can interact with enzymes and cofactors involved in metabolic processes, leading to changes in metabolic flux and metabolite levels. For instance, the PEGylation of enzymes can alter their catalytic activities, thereby impacting metabolic pathways .
Additionally, this compound can influence the degradation and turnover of modified proteins, affecting their stability and half-life within the cell. These changes can have downstream effects on cellular metabolism and overall cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The hydrophilic nature of the PEG spacer facilitates its solubility in aqueous environments, allowing it to be efficiently transported within the cell .
The distribution of this compound within tissues can be influenced by factors such as the presence of specific transporters and the affinity of the compound for different cellular compartments. These interactions can affect the localization and accumulation of the compound within specific tissues and organs .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments or organelles through these interactions, influencing its activity and function .
For example, the PEGylation of proteins using this compound can result in their localization to specific subcellular compartments, such as the endoplasmic reticulum or the Golgi apparatus. These localizations can impact the activity and function of the modified proteins, leading to changes in cellular processes and overall cell function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromo-PEG6-bromide is typically synthesized through the reaction of PEG with brominating agents. One common method involves the reaction of PEG with phosphorus tribromide (PBr3) or thionyl bromide (SOBr2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The product is then purified through column chromatography or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then subjected to rigorous quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Bromo-PEG6-bromide primarily undergoes nucleophilic substitution reactions due to the presence of bromide groups. These reactions include:
Nucleophilic Substitution: The bromide groups are replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: While less common, this compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example:
- Reaction with amines produces PEGylated amines.
- Reaction with thiols produces PEGylated thiols.
- Reaction with alcohols produces PEGylated alcohols .
Scientific Research Applications
Bromo-PEG6-bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for enhanced solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- Bromo-PEG2-bromide
- Bromo-PEG4-bromide
- Bromo-PEG8-bromide
- Bromo-PEG12-bromide
Uniqueness
Bromo-PEG6-bromide is unique due to its optimal chain length, which provides a balance between solubility and reactivity. The PEG6 spacer is long enough to enhance solubility significantly while maintaining sufficient reactivity for efficient nucleophilic substitution reactions. This makes it a preferred choice for applications requiring high solubility and stability .
Properties
IUPAC Name |
1,2-bis[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28Br2O6/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h1-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSLOCVIDIOUPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCBr)OCCOCCOCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28Br2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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